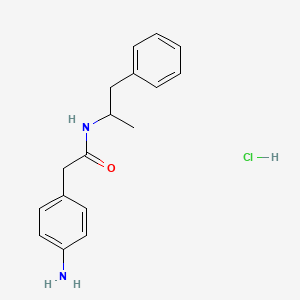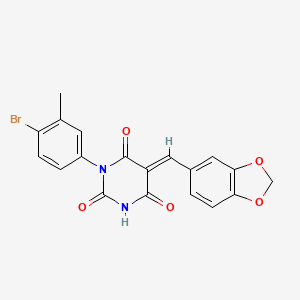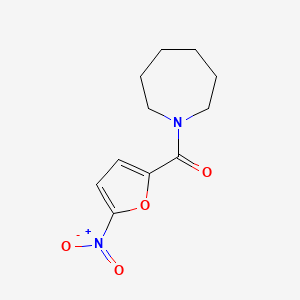![molecular formula C22H30N2O5S B5154528 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the sulfonamide class of compounds, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is through the inhibition of proteases. Proteases are essential for many biological processes, including cell growth, differentiation, and apoptosis. Inhibition of proteases can lead to the suppression of these processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide have been studied extensively. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
実験室実験の利点と制限
One of the major advantages of using 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of those working with this compound.
将来の方向性
There are several future directions for research on 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of more potent protease inhibitors based on this compound. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, research can be conducted to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is a compound with significant potential in various fields of scientific research. Its protease inhibitory activity, anti-inflammatory and anti-tumor properties, and potential for inducing apoptosis in cancer cells make it a promising candidate for further investigation. Careful handling and disposal procedures must be followed to ensure the safety of those working with this compound. Future research can explore its potential use in the treatment of various diseases and the development of more potent protease inhibitors based on this compound.
合成法
The synthesis of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide involves the reaction of 4-butoxybenzaldehyde with butylamine to form 4-butoxy-N-butan-2-ylbenzamide. This intermediate product is then reacted with chlorosulfonyl isocyanate to form the final product, 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide has potential applications in various fields of scientific research. One of the major areas of interest is its use as a protease inhibitor. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Inhibition of proteases is important in the treatment of many diseases, including cancer and viral infections. 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide has been shown to inhibit the activity of several proteases, including cathepsin B and L, which are involved in cancer progression and metastasis.
特性
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-15-28-19-9-7-18(8-10-19)17-23-22(25)24-30(26,27)21-13-11-20(12-14-21)29-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSUUHFPKUDCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)NS(=O)(=O)C2=CC=C(C=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)


![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)